3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid
Overview
Description
3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid is a chemical compound with the molecular formula C14H18ClNO4. It is a derivative of propionic acid, featuring a tert-butoxycarbonylamino group and a chlorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the reaction of 3-chlorobenzaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride to form an intermediate.
Addition of Propionic Acid: The intermediate is then reacted with propionic acid under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can act as a protecting group in peptide synthesis, while the chlorophenyl group can participate in binding interactions with biological targets. The compound may inhibit enzymes or receptors by mimicking natural substrates or ligands, thereby modulating biochemical pathways.
Comparison with Similar Compounds
3-Tert-butoxycarbonylamino-3-phenylpropionic acid: Lacks the chlorine atom, resulting in different reactivity and binding properties.
3-Amino-3-(3-chlorophenyl)propionic acid: Lacks the tert-butoxycarbonyl protecting group, making it more reactive in certain conditions.
3-Tert-butoxycarbonylamino-3-(4-chlorophenyl)propionic acid: The chlorine atom is positioned differently, affecting its chemical behavior.
Uniqueness: 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid is unique due to the presence of both the tert-butoxycarbonylamino group and the 3-chlorophenyl group. This combination imparts specific chemical properties, making it valuable in synthetic chemistry and pharmaceutical research.
Biological Activity
3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid, also known by its CAS number 284493-65-8, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18ClNO4
- Molecular Weight : 299.75 g/mol
- Melting Point : 179-180 °C (dec.)
- Log P (octanol-water partition coefficient) : Approximately 2.46 to 3.06, indicating moderate lipophilicity.
Biological Activity Overview
The biological activity of this compound is primarily studied in the context of its interactions with various biological systems. Key aspects include:
- BBB Permeability : The compound is noted to be a Blood-Brain Barrier (BBB) permeant, which suggests potential central nervous system (CNS) effects.
- Enzyme Interactions : It does not significantly inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a lower likelihood of drug-drug interactions through these pathways .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The presence of the tert-butoxycarbonyl group may enhance the compound's ability to interact with specific enzymes or receptors.
- Hydrophobic Interactions : The chlorophenyl moiety likely participates in hydrophobic interactions with target proteins, which can modulate their activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuropharmacological Studies :
- Antioxidant Activity :
- Anti-inflammatory Effects :
Comparative Analysis
The following table summarizes key comparisons between this compound and similar compounds:
Compound Name | Molecular Weight | BBB Permeant | CYP Inhibition | Notable Activity |
---|---|---|---|---|
This compound | 299.75 g/mol | Yes | No | Potential CNS effects |
4-Chlorophenylalanine | 197.65 g/mol | Yes | Yes (CYP1A2) | Antidepressant effects |
Phenylalanine derivative | Varies | No | Varies | General amino acid metabolism |
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKZORPLJUWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402906 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-67-0 | |
Record name | 3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284493-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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